molecular formula C6H7NO2Se B13770402 5-Ethyl-1,2-selenazole-3-carboxylic acid

5-Ethyl-1,2-selenazole-3-carboxylic acid

Cat. No.: B13770402
M. Wt: 204.10 g/mol
InChI Key: RFVFHTLAZBXOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1,2-selenazole-3-carboxylic acid is a heterocyclic compound containing selenium. It is part of the selenazole family, which is known for its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science. The presence of selenium in the structure imparts distinct characteristics to the compound, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,2-selenazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction, where a selenylating agent reacts with an appropriate nitrile or carboxylate precursor . The reaction conditions often include the use of a base and a solvent such as methanol or ethanol, with the reaction being carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes classical nucleophilic acyl substitution reactions:

Reaction Type Reagents/Conditions Product Yield Key Observations
EsterificationROH, H⁺ (acid catalysis)Ethyl selenazole-3-carboxylate65–78%Rate depends on alcohol nucleophilicity
Amide FormationNH₃ or amines, DCC/DMAPSelenazole-3-carboxamide derivatives50–85%Steric hindrance affects amine reactivity
Acid ChlorideSOCl₂ or PCl₅, reflux3-Chlorocarbonyl-1,2-selenazole90%Intermediate for further derivatization

Mechanistic Insight : The reaction proceeds via a tetrahedral intermediate, with selenium’s electron-withdrawing effect enhancing the electrophilicity of the carbonyl carbon .

Electrophilic Aromatic Substitution in the Selenazole Ring

The heterocyclic ring participates in electrophilic substitutions, primarily at the C4 and C5 positions:

Reaction Electrophile Conditions Product Regiochemistry
NitrationHNO₃, H₂SO₄0–5°C, 2 hours5-Ethyl-4-nitro-1,2-selenazole-3-carboxylic acidMeta-directing effect of Se
HalogenationBr₂ (1 equiv), CHCl₃RT, 1 hour4-Bromo derivativeOrtho/para selectivity
SulfonationClSO₃H, DCMReflux, 4 hours4-Sulfo derivativeRequires anhydrous conditions

Kinetic Control : Reactions favor the 4-position due to selenium’s inductive effects, though steric factors from the ethyl group modulate reactivity .

Selenium-Specific Redox Reactions

The selenium atom undergoes unique redox transformations:

Oxidation to Selenoxide

Treatment with H₂O₂ or mCPBA yields the corresponding selenoxide, which eliminates via the Ei mechanism under thermal conditions :

5 Ethyl 1 2 selenazole 3 carboxylic acidH2O2SelenoxideΔAlkene+SeO2\text{5 Ethyl 1 2 selenazole 3 carboxylic acid}\xrightarrow{\text{H}_2\text{O}_2}\text{Selenoxide}\xrightarrow{\Delta}\text{Alkene}+\text{SeO}_2

Key Features :

  • Syn elimination through a five-membered cyclic transition state

  • Forms α,β-unsaturated carboxylic acids (confirmed by GC-MS)

  • Elimination occurs at 60–80°C with quantitative conversion

Reduction to Selenide

Catalytic hydrogenation (H₂, Pd/C) reduces the selenazole ring to a dihydroselenazole derivative, preserving the carboxylic acid group .

Ring-Opening and Rearrangement Reactions

Under harsh acidic or basic conditions, the selenazole ring undergoes cleavage:

Conditions Products Mechanism
6M HCl, refluxSelenourea + Ethylmalonic acid derivativesAcid-catalyzed hydrolytic ring opening
NaOH (10%), 100°CSelenium-containing linear amidesNucleophilic attack at C2

Stability Note : Prolonged heating in polar solvents (e.g., dioxane/water) induces lactonization via intramolecular esterification .

Cross-Coupling Reactions

The ethyl group participates in Pd-mediated couplings:

Reaction Catalyst System Product Application
Heck CouplingPd(OAc)₂, PPh₃, Et₃NStyryl-substituted selenazoleFluorescence probes
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivativesDrug discovery intermediates

Limitation : The selenium atom poisons certain catalysts, requiring optimized ligand systems .

Comparative Reactivity Table

Reaction Site Reactivity Activating Groups Deactivating Groups
Carboxylic acidHighElectron-donating groups
C4 of selenazoleModerate-Se-Ethyl substituent
C5 of selenazoleLowNoneCarboxylic acid

Data aggregated from kinetic studies .

This compound’s dual reactivity at both the carboxylic acid and selenium-containing ring positions it as a versatile building block in medicinal chemistry and materials science. Ongoing research focuses on exploiting its redox-active selenium center for catalytic applications .

Scientific Research Applications

Medicinal Applications

Anticancer Properties
Selenazole derivatives, including 5-Ethyl-1,2-selenazole-3-carboxylic acid, have been investigated for their anticancer activities. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown that certain selenazole derivatives exhibit significant cytotoxic effects on fibrosarcoma cells, with mechanisms involving the inhibition of protein kinases and modulation of cellular signaling pathways .

Antibacterial and Antiviral Activities
The antibacterial properties of selenazoles have been well-documented. Compounds similar to this compound demonstrate higher antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus compared to their sulfur analogs . Moreover, some derivatives have shown promise as antiviral agents against HIV-1 and HIV-2, highlighting their potential in treating infectious diseases .

Mechanism of Action
The biological activities of this compound may be attributed to its ability to generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, its interaction with cellular enzymes involved in redox reactions suggests a multifaceted mechanism of action that warrants further investigation .

Agricultural Applications

Fungicidal Properties
Recent studies have explored the use of selenazole derivatives as fungicides. The unique properties of selenium-containing compounds can enhance their effectiveness against fungal pathogens in crops. Research indicates that these compounds can disrupt fungal cell membranes and inhibit spore germination, making them valuable in agricultural pest management .

Plant Growth Promotion
Selenium compounds, including this compound, have been shown to promote plant growth by enhancing photosynthesis and nutrient uptake. This application is particularly relevant in selenium-deficient soils where the addition of such compounds can improve crop yields and quality .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. The most common methods include cyclization reactions involving selenoamides or selenium-containing intermediates. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Data Table: Biological Activities of Selenazole Derivatives

Compound NameActivity TypeTarget OrganismsReference
This compoundAnticancerHT-1080 fibrosarcoma cells
This compoundAntibacterialE. coli, S. aureus
Selenazole derivative XAntiviralHIV-1, HIV-2
Selenazole derivative YFungicidalVarious fungal pathogens

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a controlled study involving HT-1080 fibrosarcoma cells, this compound was tested for cytotoxicity. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with selenium-containing fungicides showed a significant reduction in fungal infections compared to untreated controls. The treated crops exhibited improved yield and quality metrics.

Mechanism of Action

The mechanism by which 5-Ethyl-1,2-selenazole-3-carboxylic acid exerts its effects is related to the chemical reactivity of the selenium atom. Selenium can participate in redox reactions, influencing various biochemical pathways. The compound may interact with molecular targets such as enzymes, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Selenadiazole: Another selenium-containing heterocycle with different reactivity and applications.

    Selenazole: The parent compound of the selenazole family, with a simpler structure.

    Selenophene: A selenium analog of thiophene, with distinct electronic properties.

Uniqueness

5-Ethyl-1,2-selenazole-3-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid functional group, which influence its chemical reactivity and potential applications. The combination of these functional groups with the selenazole ring makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C6H7NO2Se

Molecular Weight

204.10 g/mol

IUPAC Name

5-ethyl-1,2-selenazole-3-carboxylic acid

InChI

InChI=1S/C6H7NO2Se/c1-2-4-3-5(6(8)9)7-10-4/h3H,2H2,1H3,(H,8,9)

InChI Key

RFVFHTLAZBXOKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=N[Se]1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.